molecular formula C10H18 B1265666 4-tert-Butylcyclohexene CAS No. 2228-98-0

4-tert-Butylcyclohexene

Cat. No. B1265666
Key on ui cas rn: 2228-98-0
M. Wt: 138.25 g/mol
InChI Key: PJTMQLHFQYFBBB-UHFFFAOYSA-N
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Patent
US07057059B2

Procedure details

20 g 4-t-butyl-1-cyclohexanol are mixed with 17 g KHSO4 and stirred for one week at 95° C. After the addition of ethylacetate KHSO4 is filtered off. Ethylacetate is evaporated and the product obtained by fractional distillation.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
ethylacetate KHSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8](O)[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].OS([O-])(=O)=O.[K+].C(OC(=O)C)C.OS([O-])(=O)=O.[K+]>>[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]=[CH:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)O
Name
Quantity
17 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Two
Name
ethylacetate KHSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for one week at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
Ethylacetate is evaporated
CUSTOM
Type
CUSTOM
Details
the product obtained by fractional distillation

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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